![molecular formula C23H19N6O2.C4H5O5<br>C27H24N6O7 B13800110 2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione CAS No. 72765-55-0](/img/structure/B13800110.png)
2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridinium core with multiple functional groups, including hydroxy, methyl, and azo groups, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazones, Dowtherm A, and dimethylformamide (DMF) for recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the azo groups may produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its azo groups.
Wirkmechanismus
The mechanism of action of 1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE involves its interaction with molecular targets and pathways. The compound’s functional groups, such as hydroxy and azo groups, play a crucial role in its biological and chemical activities. For instance, the azo groups can undergo reduction to form amines, which may interact with specific enzymes or receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile: A similar compound with a pyridone moiety and azo groups.
6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-(phenyldiazenyl)phenyl)diazenyl]-1,2-dihydropyridine-3-carbonitrile: Another compound with two azo groups and a pyridine core.
Eigenschaften
CAS-Nummer |
72765-55-0 |
|---|---|
Molekularformel |
C23H19N6O2.C4H5O5 C27H24N6O7 |
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione |
InChI |
InChI=1S/C23H18N6O2.C4H6O5/c1-16-20(22(30)24-23(31)21(16)29-14-6-3-7-15-29)28-27-19-12-10-18(11-13-19)26-25-17-8-4-2-5-9-17;5-2(4(8)9)1-3(6)7/h2-15H,1H3,(H-,24,25,27,30,31);2,5H,1H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
CVCMSDGQKGXYDG-UHFFFAOYSA-N |
Isomerische SMILES |
CC\1=C(C(=O)[NH2+]C(=O)/C1=N\NC2=CC=C(C=C2)N=NC3=CC=CC=C3)[N+]4=CC=CC=C4.C(C(C(=O)[O-])O)C(=O)[O-] |
Kanonische SMILES |
CC1=C(C(=O)[NH2+]C(=O)C1=NNC2=CC=C(C=C2)N=NC3=CC=CC=C3)[N+]4=CC=CC=C4.C(C(C(=O)[O-])O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


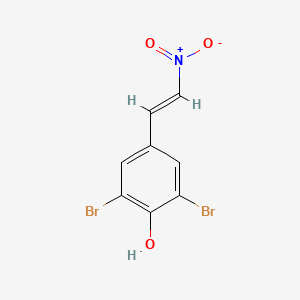
![Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester](/img/structure/B13800045.png)
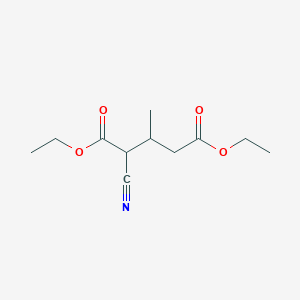
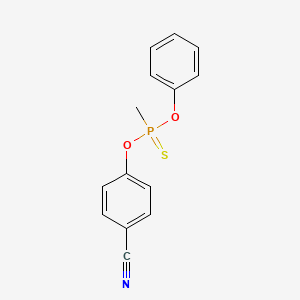

![1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13800075.png)

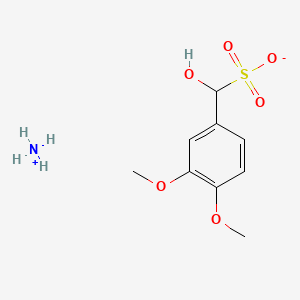
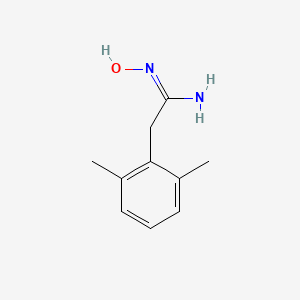
![4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13800098.png)
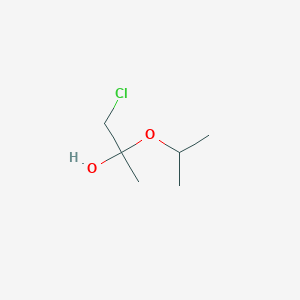
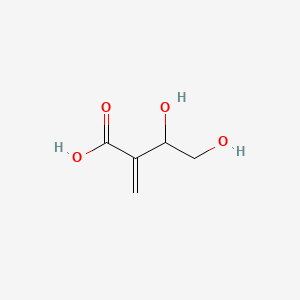
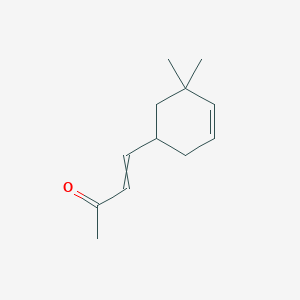
![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
